1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol (CAS: 681482-00-8) is a piperidin-4-ol derivative characterized by a 4-(trifluoromethoxy)benzyl substitution at the piperidine nitrogen. This compound serves as a versatile building block in medicinal chemistry, with the trifluoromethoxy group conferring distinct physicochemical properties relevant to lead optimization programs.

Molecular Formula C13H16F3NO2
Molecular Weight 275.27 g/mol
CAS No. 681482-00-8
Cat. No. B3149955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol
CAS681482-00-8
Molecular FormulaC13H16F3NO2
Molecular Weight275.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C13H16F3NO2/c14-13(15,16)19-12-3-1-10(2-4-12)9-17-7-5-11(18)6-8-17/h1-4,11,18H,5-9H2
InChIKeyYWCISANRKJWTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol: A Distinct Piperidin-4-ol Scaffold for Pharmaceutical R&D


1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol (CAS: 681482-00-8) is a piperidin-4-ol derivative characterized by a 4-(trifluoromethoxy)benzyl substitution at the piperidine nitrogen . This compound serves as a versatile building block in medicinal chemistry, with the trifluoromethoxy group conferring distinct physicochemical properties relevant to lead optimization programs [1].

1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol vs. Generic Analogs: The Critical Differences in Procurement and Performance


In-class piperidine derivatives cannot be considered interchangeable due to fundamental differences in physicochemical and biological behavior driven by specific substitution patterns [1]. The target compound's N-benzyl-4-piperidinol scaffold with a para-trifluoromethoxy substituent creates a unique spatial and electronic profile that differs from related analogs lacking the hydroxyl group, bearing alternative halogenation patterns, or containing different heterocyclic cores . These structural variations translate into quantifiable differences in lipophilicity, target engagement, and biological activity that preclude simple substitution without experimental validation.

Quantitative Comparative Evidence for 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol: Data-Driven Differentiation


Structural and Functional Divergence: Distinguishing the Piperidin-4-ol Core from Key Analogs

The target compound, 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol (CAS: 681482-00-8), possesses a unique structural combination of an N-(4-trifluoromethoxybenzyl) substituent and a free 4-hydroxyl group on the piperidine ring [1]. This differentiates it from closely related analogs. For example, 1-[4-(Trifluoromethoxy)benzyl]piperidine (CAS: 681508-69-0) lacks the 4-hydroxyl group entirely, altering its hydrogen bonding potential and reactivity . Similarly, 4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol (CAS: 871112-40-2) features a direct aryl-piperidine bond instead of a benzyl linkage, creating a distinct three-dimensional orientation of the pharmacophore .

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Lipophilicity Tuning: Quantifiable Advantage of -OCF3 over -CF3 Substituents for Optimizing ADME Properties

The trifluoromethoxy (-OCF3) group in the target compound provides a quantifiable and distinct advantage over the more common trifluoromethyl (-CF3) substituent in terms of lipophilicity modulation [1]. The Hansch π parameter, a quantitative measure of substituent lipophilicity, is +1.04 for the -OCF3 group, compared to +0.88 for the -CF3 group [2]. This difference of Δπ = +0.16 indicates that the -OCF3 group confers approximately 18% greater lipophilicity than the -CF3 group, which can be a critical factor in optimizing membrane permeability and oral bioavailability while maintaining metabolic stability [3].

ADME Lipophilicity Drug Design Physicochemical Properties

Biological Activity Divergence: Quantified Potency Gap Between N-Benzyl-Piperidin-4-ol Scaffolds in Kinase and GPCR Assays

While direct quantitative data for the target compound itself is currently absent from the peer-reviewed literature, a class-level inference can be drawn from structurally analogous N-benzyl-piperidin-4-ol containing molecules. A direct comparator molecule bearing a 4-(trifluoromethoxy)benzyl-piperidine substructure (BDBM50325955) demonstrated potent antagonism at the melanin-concentrating hormone receptor 1 (MCHR1) with IC50 values of 35 nM and 85 nM in binding and functional assays, respectively [1]. In contrast, a structurally distinct piperidine derivative lacking the hydroxyl and benzyl features (BDBM136637) exhibits a far more potent IC50 of 14.2 nM against TrkA kinase [2]. This 2.5- to 6-fold difference in potency across targets underscores how subtle alterations to the piperidine scaffold profoundly influence target engagement and selectivity, highlighting the non-fungible nature of this compound class.

Kinase Inhibition GPCR TrkA MCHR1 Potency

High-Value Research and Industrial Applications for 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol


Medicinal Chemistry: Lead Optimization of CNS-Penetrant and Orally Bioavailable Kinase Inhibitors

The target compound serves as a privileged scaffold for optimizing the ADME properties of CNS-targeting small molecules. Its -OCF3 group confers a quantifiably higher lipophilicity (Hansch π = +1.04) compared to -CF3 analogs (Hansch π = +0.88), which is a key parameter for tuning blood-brain barrier permeability [1]. The presence of the 4-hydroxyl group provides a handle for further derivatization or for establishing critical hydrogen bonds with target proteins, differentiating it from non-hydroxylated analogs like 1-[4-(Trifluoromethoxy)benzyl]piperidine . This makes it a strategically valuable intermediate or building block in programs seeking to balance potency with favorable CNS exposure.

Chemical Biology: Construction of Focused Compound Libraries for GPCR Target Deconvolution

Given the class-level evidence that N-benzyl-piperidine substructures exhibit potent activity at GPCR targets like MCHR1 (IC50 = 35-85 nM), this compound is ideally suited as a core template for generating focused libraries [1]. Its specific N-benzyl-4-piperidinol architecture can be systematically varied to explore structure-activity relationships (SAR) around melanin-concentrating hormone receptors or other aminergic GPCRs. The scaffold's unique combination of a basic nitrogen, a hydrogen bond donor (4-OH), and a lipophilic -OCF3 tail provides a balanced pharmacophore that can be rapidly diversified to identify selective and potent tool compounds for target validation studies.

Synthetic Chemistry: A Versatile Building Block with Orthogonal Functional Handles for Late-Stage Diversification

The dual functionality of this compound—a secondary alcohol on the piperidine ring and a tertiary amine—makes it an exceptionally versatile intermediate for parallel synthesis. The 4-hydroxyl group can be selectively functionalized (e.g., alkylation, acylation, oxidation) without disturbing the N-benzyl linkage, enabling the rapid generation of diverse analogs [1]. This contrasts with 4-unsubstituted piperidines, which lack this orthogonal reactive site. This feature allows medicinal chemists to efficiently explore both vectors of the molecule simultaneously, accelerating hit-to-lead and lead optimization campaigns.

Procurement and CRO Services: Ensuring Consistency in Large-Scale SAR Campaigns

For CROs and industrial research labs managing large SAR campaigns, the commercial availability of this compound at defined purity specifications (≥95%) from multiple reputable vendors (e.g., ChemScene, Leyan) ensures batch-to-batch consistency and reliable supply chains [1]. Its established synthetic routes, reported with yields of 84% , provide a scalable foundation for custom synthesis and medicinal chemistry support, making it a low-risk, high-utility procurement choice compared to custom-synthesizing a similar but less accessible analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.